Octadecanedioic acid is a natural product found in Arabidopsis thaliana and Pinus radiata with data available.
Octadecanedioic acid
CAS No.: 871-70-5
Cat. No.: VC21540473
Molecular Formula: C18H34O4
Molecular Weight: 314.5 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 871-70-5 |
---|---|
Molecular Formula | C18H34O4 |
Molecular Weight | 314.5 g/mol |
IUPAC Name | octadecanedioic acid |
Standard InChI | InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) |
Standard InChI Key | BNJOQKFENDDGSC-UHFFFAOYSA-N |
SMILES | C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O |
Canonical SMILES | C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O |
Chemical Structure and Properties
Octadecanedioic acid is a straight-chain dicarboxylic acid with 18 carbon atoms, characterized by carboxyl groups at both terminal ends of the molecule. It represents an important member of the alpha-omega dicarboxylic acid family, with applications spanning industrial and pharmaceutical domains.
Chemical Identifiers
The compound is precisely defined by several standardized chemical identifiers that facilitate its recognition across scientific and industrial databases.
Parameter | Value |
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CAS Number | 871-70-5 |
Molecular Formula | C₁₈H₃₄O₄ |
Molecular Weight | 314.46 g/mol |
IUPAC Name | Octadecanedioic acid |
Synonyms | 1,18-Octadecanedioic acid, 1,16-Hexadecanedicarboxylic acid, Octadecane-1,18-dioic acid |
InChI Key | BNJOQKFENDDGSC-UHFFFAOYSA-N |
SMILES Notation | O=C(O)CCCCCCCCCCCCCCCCC(=O)O |
Table 1: Chemical identifiers for Octadecanedioic acid
Physical and Chemical Properties
Understanding the physical properties of octadecanedioic acid is essential for its handling, storage, and application in various industrial processes.
Property | Value |
---|---|
Physical State | Solid (Crystalline Powder) |
Color | White |
Melting Point | 125°C |
Purity (Commercial) | ≥98.0% |
Storage Conditions | Room temperature |
Solubility | Soluble in methanol; limited solubility in water |
Table 2: Physical and chemical properties of Octadecanedioic acid
The compound demonstrates typical carboxylic acid chemistry, including the ability to form esters, amides, and salts. Its long hydrocarbon chain confers hydrophobic properties while the terminal carboxyl groups provide reactive sites for chemical modifications and functionalization.
Synthesis Methods
Various approaches exist for the synthesis of octadecanedioic acid, with catalytic hydrogenation of unsaturated precursors being one of the most efficient industrial methods.
Catalytic Hydrogenation Approach
A well-documented method for synthesizing octadecanedioic acid involves catalytic hydrogenation of unsaturated dicarboxylic acid precursors:
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The process begins with dissolving the appropriate unsaturated precursor in methanol (500 ml).
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Palladium on carbon (13g) is added as the catalyst.
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Hydrogen gas is introduced into the reaction system.
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The reaction proceeds at 40°C for approximately 12 hours.
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Progress is monitored via HPLC until complete conversion is achieved.
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The reaction mixture is filtered and concentrated at low temperature.
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Addition of ether precipitates the product as a white solid.
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The final product is filtered and dried to obtain a high-purity compound.
This method has been reported to yield approximately 21.0g of octadecanedioic acid (99% yield) with 99.3% purity, making it a highly efficient approach for industrial-scale synthesis.
Alternative Synthesis Routes
Other synthetic approaches for octadecanedioic acid include:
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Oxidative cleavage of unsaturated fatty acids
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Metathesis reactions using appropriate olefinic precursors
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Sequential chain elongation strategies starting from shorter dicarboxylic acids
Each method offers distinct advantages depending on the scale of production, available starting materials, and purity requirements.
Industrial Applications
Octadecanedioic acid serves as a versatile building block in several industrial applications, with its long hydrocarbon chain and dual carboxylic acid functionalities enabling specific performance benefits.
Polymer Applications
The compound plays a crucial role in the polymer industry, particularly in the manufacturing of high-performance materials:
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Polyester polyols production - Octadecanedioic acid serves as an essential intermediate in synthesizing polyester polyols, which are fundamental components in various polymer formulations.
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Engineering polymers - It functions as a building block for manufacturing polymers including:
The polymers derived from octadecanedioic acid exhibit superior properties including:
Property | Description |
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Solvent Resistance | Enhanced resistance to common industrial solvents |
Optical Clarity | Excellent transparency in finished products |
Toughness | Improved mechanical strength and durability |
Hydrolytic Stability | Superior resistance to degradation by water |
Table 3: Key properties of polymers derived from octadecanedioic acid
Market Trends and Growth Projections
The global market for octadecanedioic acid demonstrates positive growth indicators, driven by expanding applications in multiple sectors:
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Market Growth Rate: The octadecanedioic acid market is projected to grow at a Compound Annual Growth Rate (CAGR) of approximately 4.00% during the forecast period of 2025-2030.
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Regional Dominance: The Asia-Pacific region is expected to both dominate the market and experience the fastest growth, primarily due to:
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Market Drivers: The growing polyester polyols segment, with its own projected CAGR exceeding 6%, is a significant driver for octadecanedioic acid demand, as it serves as a critical intermediate for engineering polymers.
Pharmaceutical and Research Applications
Beyond industrial uses, octadecanedioic acid shows promising applications in pharmaceutical research, particularly in drug delivery systems and therapeutic applications.
Drug Conjugation Studies
Recent research has explored the conjugation of octadecanedioic acid with established pharmaceutical compounds to enhance their efficacy and delivery:
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Paclitaxel Conjugation: Studies have demonstrated the successful synthesis of 1,18-octadecanedioic acid-paclitaxel (ODDA-PTX) prodrug via an ester linkage.
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Human Serum Albumin Complexation: A significant advantage of octadecanedioic acid conjugation is the ability to form noncovalent complexes with human serum albumin (HSA).
The terminal carboxylic acid moiety in octadecanedioic acid enables binding to HSA in the same manner as native long-chain fatty acids, within hydrophobic pockets, while maintaining favorable electrostatic contacts between the carboxylate and positively charged amino acid residues of the protein.
Enhanced Therapeutic Properties
The conjugation of octadecanedioic acid with therapeutic compounds like paclitaxel has demonstrated several advantageous properties in preliminary research:
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Differentiated pharmacokinetics compared to the parent drug
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Higher maximum tolerated doses in animal models
These findings suggest potential applications in optimizing drug delivery systems for challenging therapeutic agents, particularly in oncology and other areas where targeted delivery can improve outcomes while reducing side effects.
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